(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antitumor, antibacterial, antioxidant, and anti-inflammatory properties
Mechanism of Action
Target of Action
The compound contains a benzofuran and a piperazine moiety, which are common in many bioactive molecules. These structures can interact with various receptors and enzymes in the body. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds like this can bind to their targets, altering their function and leading to downstream effects. The exact changes would depend on the nature of the target and how the compound interacts with it .
Biochemical Pathways
Again, without specific studies, it’s hard to say exactly which biochemical pathways this compound would affect. Based on its structure, it could potentially interact with a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more or less stable in different pH environments, or its efficacy might be affected by the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of derivatives with different substituents on the piperazine ring.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antitumor and antibacterial effects.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both methoxy groups and the piperazine ring. Similar compounds include other benzofuran derivatives and piperazine-containing compounds, but the combination of these features sets it apart.
List of Similar Compounds
Benzofuran derivatives: : Various compounds with the benzofuran core.
Piperazine derivatives: : Compounds containing the piperazine ring.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-8-6-16(7-9-17)22-10-12-23(13-11-22)21(24)19-14-15-4-3-5-18(26-2)20(15)27-19/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXBRFQBVKOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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